![molecular formula C12H16ClNO2 B185927 ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride CAS No. 136834-79-2](/img/structure/B185927.png)
ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Overview
Description
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes an indene ring system with an amino group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.
Esterification: The ester functional group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: To facilitate the cyclization and esterification reactions.
Purification: Using methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been explored for its antidepressant and anticancer properties:
- Antidepressant Effects : Research indicates that derivatives of this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.
- Cancer Treatment : A series of 2-amino-2,3-dihydro-1H-indene derivatives have been synthesized as selective discoidin domain receptor 1 (DDR1) inhibitors. One compound showed a binding affinity (Kd) of 5.9 nM and inhibited kinase activity with an IC50 of 14.9 nM against pancreatic cancer cells.
Biochemistry
The compound exhibits enzyme inhibition capabilities:
- Tyrosine Hydroxylase Inhibition : Similar compounds have been identified as potential inhibitors of tyrosine hydroxylase, which is crucial in dopamine synthesis. This could have implications for treating neurological disorders.
Nanotechnology
In nanotechnology applications, this compound has been utilized as a capping agent for nanoparticles:
- SnO₂ Nanoparticles : The compound facilitated the growth of SnO₂ nanoparticles with sizes as small as 3 nm, demonstrating its potential in creating advanced materials for electronic applications.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that derivatives of ethyl 2-amino-2,3-dihydro-1H-indene exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the brain, suggesting potential therapeutic applications for mood disorders.
Case Study 2: Cancer Research
In another study focusing on pancreatic cancer cell lines, researchers evaluated the efficacy of synthesized DDR1 inhibitors derived from ethyl 2-amino-2,3-dihydro-1H-indene. Results indicated a marked reduction in cell viability and colony formation, supporting its role as a promising candidate for targeted cancer therapies.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can be compared with other indene derivatives, such as:
2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the ester group, leading to different chemical reactivity.
Ethyl 2-amino-1H-indene-2-carboxylate: Lacks the dihydro component, affecting its stability and reactivity.
2-Amino-2,3-dihydro-1H-indene-2-carboxamide: Contains an amide group instead of an ester, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry, exhibits a variety of biological activities due to its unique structural features. This article delves into its biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 241.72 g/mol. It is characterized by an indene ring system combined with an amino acid derivative structure, which enhances its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating enzyme-substrate interactions.
- Ester Hydrolysis : The ester group may undergo hydrolysis to release active metabolites that can modulate biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has demonstrated a significant reduction in cell viability in vitro against breast cancer cells .
- Antibacterial Properties : Preliminary data suggest that the compound possesses antibacterial activity against various pathogens, potentially making it useful in treating infections .
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-aminoindole | Indole structure | Known for anti-cancer properties |
Ethyl 4-(aminomethyl)benzoate | Aromatic amine | Exhibits significant antibacterial activity |
Ethyl 5-aminoisoquinoline | Isoquinoline structure | Potential use in neuroprotective therapies |
Ethyl 2-aminoindane-2-carboxylate | Similar indane structure | Lacks dihydroindene ring |
This table highlights how the specific combination of functional groups in this compound contributes to its distinct biological activities compared to other compounds .
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Case Study 1 : In vitro studies revealed that the compound inhibited DDR1 kinase activity with a value of 5.9 nM and an value of 14.9 nM, demonstrating its potential as a therapeutic agent against certain cancers .
- Case Study 2 : Animal model studies indicated a reduction in inflammation markers when treated with this compound, suggesting its efficacy in inflammatory conditions .
Properties
IUPAC Name |
ethyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRJBPUVWWEAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464087 | |
Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136834-79-2 | |
Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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